molecular formula C5H5BrCl2N2 B2536460 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 2193060-84-1

4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No. B2536460
CAS RN: 2193060-84-1
M. Wt: 243.91
InChI Key: YHXNEGUEFHAJRH-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been identified as a potent inhibitor of certain enzymes and has been shown to exhibit anti-inflammatory and analgesic properties. In

Scientific Research Applications

Synthesis and Chemical Reactivity

Pyrazole derivatives, including those similar to the compound , are valuable intermediates in organic synthesis. They serve as precursors for various pharmacologically active molecules and materials with unique properties. For example, the synthesis of "4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine" showcases a rational two-step synthesis from a commercially available pyrazole carboxylate, illustrating the utility of chloromethylated pyrazoles as intermediates for disubstituted pyrazolopyrimidines with potential pharmacological applications (Ogurtsov & Rakitin, 2021).

Structural Studies and Tautomerism

Research on "Structure and tautomerism of 4-bromo substituted 1H-pyrazoles" delves into the solid-state and solution tautomerism of 4-bromo-1H-pyrazoles, aided by NMR spectroscopy and X-ray crystallography. These studies reveal the predominant tautomers in various conditions, offering insights into the molecular behavior that could influence the design of pyrazole-based molecules with desired chemical and pharmacological properties (Trofimenko et al., 2007).

Antimicrobial Activity

Certain pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, "Synthesis and evaluation of antibacterial and antifungal activities of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles" investigates the biological activity of brominated pyrazole compounds, demonstrating the potential of such structures in developing new antimicrobial agents (Pundeer et al., 2013).

Catalytic Applications and Nanoparticle Formation

The study on "Palladium(II) complexes of pyrazolated thio/selenoethers" explores the synthesis of palladium complexes with pyrazole ligands and their application as precatalysts in Suzuki-Miyaura coupling reactions. Additionally, these complexes are utilized in the synthesis of palladium and selenium nanoparticles, highlighting the versatility of pyrazole derivatives in catalysis and nanomaterials science (Sharma et al., 2013).

properties

IUPAC Name

4-bromo-5-chloro-3-(chloromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrCl2N2/c1-10-5(8)4(6)3(2-7)9-10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXNEGUEFHAJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CCl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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